![molecular formula C17H23N3O2 B4179449 5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4179449.png)
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole
Overview
Description
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole is a complex organic compound featuring a unique structure that combines an oxadiazole ring with a phenoxymethyl group and an azocane moiety
Preparation Methods
The synthesis of 5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the phenoxymethyl group and the azocane moiety. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
5-(Azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Phenoxymethyl 1,3-oxazoles: These compounds share the phenoxymethyl group but differ in the ring structure, leading to variations in their chemical and biological properties.
1,2,4-Oxadiazoles: Compounds with this core structure exhibit different reactivity and applications depending on the substituents attached to the oxadiazole ring.
Properties
IUPAC Name |
5-(azocan-1-ylmethyl)-3-(phenoxymethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-2-7-11-20(12-8-3-1)13-17-18-16(19-22-17)14-21-15-9-5-4-6-10-15/h4-6,9-10H,1-3,7-8,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIUCRROCNZTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=NC(=NO2)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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